![molecular formula C20H22N2O2 B304454 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinediones and has been shown to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.
作用機序
The exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to block the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been shown to possess a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA, which can help to reduce the occurrence of seizures. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to reduce the production of certain inflammatory mediators, such as prostaglandins, which can help to reduce inflammation and pain.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess a variety of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its potential toxicity, which can limit the concentrations that can be used in experiments.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for epilepsy. Further studies are needed to determine the efficacy and safety of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in treating this condition. Another area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for pain and inflammation. Additional studies are needed to determine the optimal dosing and administration of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione for these indications. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione and to identify other potential therapeutic applications for this compound.
合成法
The synthesis of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione can be achieved through a multi-step process that involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then treated with ammonium acetate and benzyl bromide to form the final product, 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione.
科学的研究の応用
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant properties and has been investigated as a potential treatment for epilepsy. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess anti-inflammatory and analgesic properties and has been studied as a potential treatment for pain and inflammation.
特性
製品名 |
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-(2-phenylpropylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-17(11-9-14)22-19(23)12-18(20(22)24)21-13-15(2)16-6-4-3-5-7-16/h3-11,15,18,21H,12-13H2,1-2H3 |
InChIキー |
YWJWWPVGOBPONZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



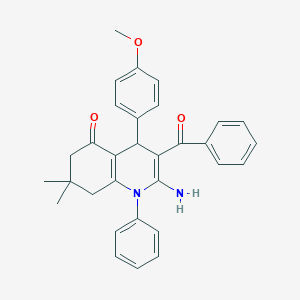

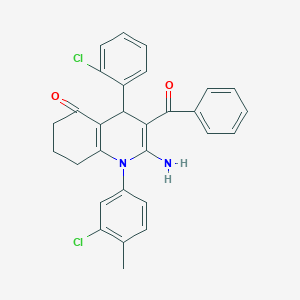
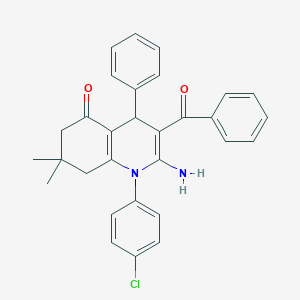

![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
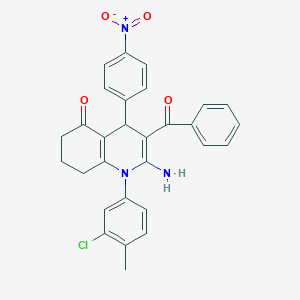
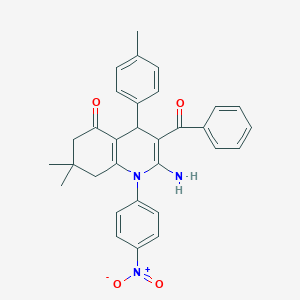
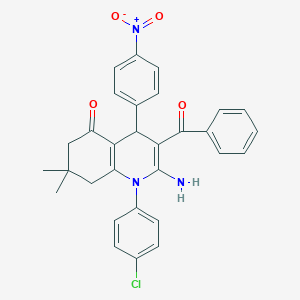


![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)